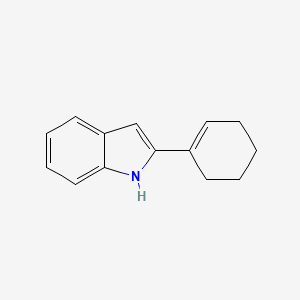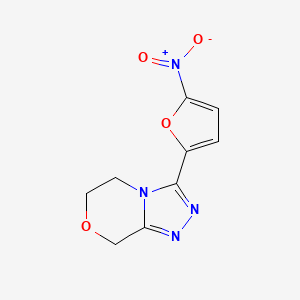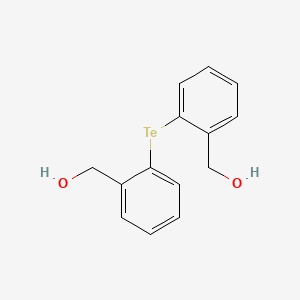
Benzenemethanol, 2,2'-tellurobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 2,2’-tellurobis- is an organotellurium compound characterized by the presence of a tellurium atom bonded to two benzenemethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 2,2’-tellurobis- typically involves the reaction of benzenemethanol with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for benzenemethanol, 2,2’-tellurobis- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 2,2’-tellurobis- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzenemethanol groups can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing organic compounds.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2,2’-tellurobis- has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of benzenemethanol, 2,2’-tellurobis- involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol: A simpler analog without the tellurium atom, used in organic synthesis and as a solvent.
Diphenyl ditelluride: Contains two phenyl groups bonded to a tellurium-tellurium bond, used as a reagent in organic synthesis.
Tellurium dioxide (TeO2): An inorganic compound with applications in materials science and catalysis.
Uniqueness
Benzenemethanol, 2,2’-tellurobis- is unique due to the presence of the tellurium atom bonded to two benzenemethanol groups, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various redox reactions and form stable complexes with nucleophiles makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
77446-41-4 |
|---|---|
Molekularformel |
C14H14O2Te |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
[2-[2-(hydroxymethyl)phenyl]tellanylphenyl]methanol |
InChI |
InChI=1S/C14H14O2Te/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
InChI-Schlüssel |
UIBUHFJFLAMQAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)[Te]C2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


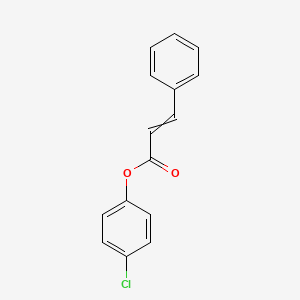
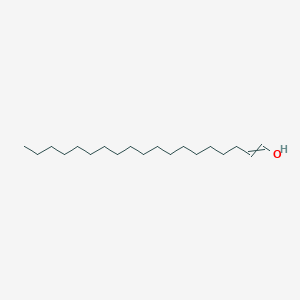

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
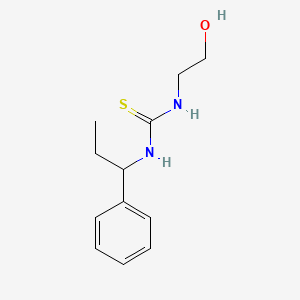


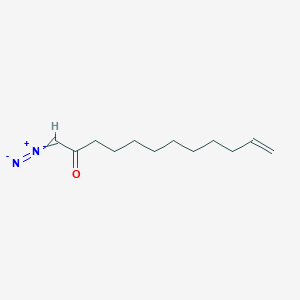
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
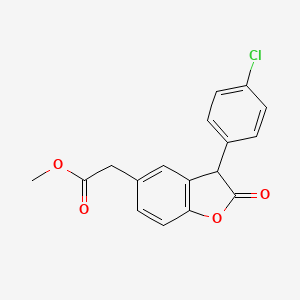
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
